molecular formula C22H19F3N4O B15098201 N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15098201
M. Wt: 412.4 g/mol
InChI Key: UPJOKPILTZHEJR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a methyl group at position 5, a phenyl group at position 3, and a 4-ethoxyphenyl-substituted amine at position 5. Its structural complexity and substituent diversity make it a focal point for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C22H19F3N4O

Molecular Weight

412.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4O/c1-3-30-17-11-9-16(10-12-17)27-18-13-14(2)26-21-19(15-7-5-4-6-8-15)20(22(23,24)25)28-29(18)21/h4-13,27H,3H2,1-2H3

InChI Key

UPJOKPILTZHEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation of aminopyrazole with a suitable aldehyde or ketone, followed by further functionalization steps to introduce the ethoxyphenyl, methyl, phenyl, and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or bind to specific receptors, altering cell signaling and function .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Core Structure :

All analogues share the pyrazolo[1,5-a]pyrimidine scaffold. Key differences arise in the substituents at positions 2, 3, 5, and 6.

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Compound Name / ID Substituents Biological Activity Key References
Target Compound - 2-CF₃
- 3-Ph
- 5-Me
- 7-NH-(4-ethoxyphenyl)
Under investigation
Compound 32
(3,5-Bis(4-FPh)-N-(pyridin-2-ylmethyl))
- 3,5-di(4-FPh)
- 7-NH-(pyridin-2-ylmethyl)
Anti-mycobacterial (M.tb IC₅₀: 0.12 µM)
Compound 47
(3-(4-FPh)-5-Ph-N-(6-Me-pyridin-2-ylmethyl))
- 3-(4-FPh)
- 5-Ph
- 7-NH-(6-Me-pyridin-2-ylmethyl)
Anti-mycobacterial (M.tb IC₅₀: 0.09 µM)
Compound 15
(2-Et-5-Me-3-Ph-N-(pyridin-2-ylmethyl))
- 2-Et
- 3-Ph
- 5-Me
- 7-NH-(pyridin-2-ylmethyl)
Not reported (structural analogue)
Compound 21
(5-(4-FPh)-N,N-diMe-7-CF₃)
- 5-(4-FPh)
- 7-CF₃
- 3-carboxamide
Anticancer (IC₅₀: 1.8 µM, HepG2)
N-(3,4-dimethoxyphenethyl)-5-Me-3-Ph-2-CF₃ - 2-CF₃
- 3-Ph
- 5-Me
- 7-NH-(3,4-diMeO-phenethyl)
Not reported (structural analogue)

Anti-Mycobacterial Activity :

  • Compound 32 and 47 (with 4-fluorophenyl and pyridylmethylamine groups) exhibit potent activity against Mycobacterium tuberculosis (M.tb IC₅₀ < 0.1 µM), attributed to ATP synthase inhibition .
  • Target Compound : The 4-ethoxyphenyl group may enhance metabolic stability compared to pyridylmethylamine derivatives but could reduce permeability due to increased hydrophobicity.

Anticancer Activity :

  • Compound 21 (7-CF₃, 5-(4-FPh)) shows cytotoxicity against HepG2 cells (IC₅₀: 1.8 µM), suggesting the trifluoromethyl group enhances target binding .
  • Target Compound : The 2-CF₃ and 5-Me groups may similarly improve lipophilicity and target engagement, but specific data are lacking.

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Properties
Property Target Compound Compound 32 Compound 47 Compound 21
Molecular Weight ~463.4 g/mol 454.5 g/mol 409.4 g/mol 362.3 g/mol
LogP (Predicted) ~4.2 3.8 3.5 3.1
Hydrogen Bond Donors 1 1 1 1
Melting Point Not reported 158–160°C 177–180°C 124–126°C
Microsomal Stability Not reported High (Mouse/human) Moderate Low
  • 4-ethoxyphenyl vs. pyridylmethylamine : The ethoxy group may reduce hERG channel binding (a common toxicity concern) compared to pyridylmethylamine derivatives .

Biological Activity

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, while the ethoxy and phenyl groups contribute to its structural complexity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
SGC-7901 (gastric)0.015Inhibits tubulin polymerization
A549 (lung)0.011Induces apoptosis via cell cycle arrest
HT-1080 (fibrosarcoma)0.013Disrupts microtubule dynamics

These results indicate that this compound exhibits potent antiproliferative effects, comparable to established chemotherapeutics like CA-4 .

The compound's mechanism of action is primarily linked to its ability to disrupt microtubule dynamics, similar to other antitumor agents. It has been shown to induce apoptosis in cancer cells, which may be mediated through interactions with β-tubulin . Additionally, structure-activity relationship studies suggest that modifications in the phenyl and ethoxy groups can significantly influence its potency and selectivity against cancer cells .

Case Studies

  • In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that the compound induced significant cytotoxicity at low micromolar concentrations. The MTT assay results indicated a dose-dependent effect on cell viability, with notable selectivity towards malignant cells compared to normal cells.
  • In Vivo Efficacy : Preliminary animal studies have shown that the compound effectively reduces tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the critical parameters for optimizing the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives like N-(4-ethoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including cyclization, nucleophilic substitution, and cross-coupling. Key parameters include:

  • Reaction Temperature: Elevated temperatures (e.g., reflux in ethanol or toluene) are required for cyclization steps but must avoid decomposition of trifluoromethyl groups .
  • Solvent Choice: Polar aprotic solvents like DMF or NMP enhance nucleophilic substitution efficiency, while ethers (e.g., THF) are preferred for Suzuki-Miyaura couplings to introduce aryl groups .
  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are critical for Suzuki couplings, with yields >60% achievable under inert atmospheres .
  • Purification: Column chromatography (e.g., 15–20% EtOAc/hexane) or recrystallization from methanol/ethanol ensures high purity (>95%) .

Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved using spectroscopic and crystallographic methods?

Answer:

  • 1H/13C NMR: The trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and pyrimidine protons (δ 6.5–8.5 ppm in 1H NMR) provide diagnostic signals. For example, the 7-amine proton appears as a broad singlet (δ 7.93 ppm) .
  • X-ray Crystallography: Single-crystal analysis resolves substituent orientation (e.g., dihedral angles between aryl rings and the pyrimidine core). For example, in analog compounds, phenyl rings deviate by 12–86° from the pyrimidine plane .
  • HRMS: Accurate mass determination (e.g., m/z 362.3 [MH]+ for trifluoromethyl derivatives) confirms molecular formulas .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, ethoxyphenyl) influence the biological activity of pyrazolo[1,5-a]pyrimidines?

Answer:

  • Trifluoromethyl Groups: Enhance metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. For example, analogs with CF₃ show 10-fold higher enzyme inhibition (IC₅₀ ~0.6 nM) compared to non-fluorinated derivatives .
  • Ethoxyphenyl Moieties: Improve solubility and membrane permeability. In kinase inhibitors, 4-ethoxyphenyl derivatives exhibit >90% oral bioavailability in rodent models .
  • Structure-Activity Relationships (SAR): Substitution at the 3-phenyl position (e.g., 4-fluorophenyl) enhances selectivity for ATP-binding pockets in kinases .

Q. What experimental strategies address discrepancies in reported biological data for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Dose-Response Validation: Replicate assays across multiple concentrations (e.g., 0.1–10 µM) to confirm IC₅₀ values. For example, preladenant (A2A receptor antagonist) showed consistent Ki = 1.1 nM in independent studies .
  • Off-Target Screening: Use panels of >50 kinases/enzymes to assess selectivity. SCH 412348, a related compound, demonstrated >1000-fold selectivity for A2A over other adenosine receptors .
  • Pharmacokinetic Profiling: Compare in vitro half-life (e.g., microsomal stability assays) with in vivo exposure (AUC0–24h) to identify metabolic inconsistencies .

Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives with improved target binding?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. For KDR kinase inhibitors, simulations show the trifluoromethyl group forms van der Waals contacts with Leu840 and Val848 .
  • QSAR Models: Use Hammett constants (σ) and logP values to correlate substituent effects with activity. For example, electron-withdrawing groups at the 5-position increase anti-mycobacterial potency (MIC90 = 0.5 µg/mL) .
  • MD Simulations: Assess binding stability over 100-ns trajectories. Analogs with 4-ethoxyphenyl retain hydrogen bonds with Asp831 in >80% of simulations .

Q. Methodological Considerations

Q. What are best practices for evaluating the stability of pyrazolo[1,5-a]pyrimidines under physiological conditions?

Answer:

  • pH Stability: Incubate compounds in buffers (pH 1–9) at 37°C for 24h. Trifluoromethyl derivatives show >90% stability at pH 7.4 but degrade rapidly in acidic conditions (t₁/₂ = 2h at pH 1) .
  • Light/Temperature Sensitivity: Store lyophilized powders at -20°C in amber vials to prevent photodegradation. HPLC-UV monitoring confirms <5% degradation over 6 months .

Q. How should researchers prioritize synthetic routes for scaling pyrazolo[1,5-a]pyrimidine derivatives to preclinical studies?

Answer:

  • Route Scouting: Compare yields and purity across methods. For example, Suzuki couplings (68% yield) outperform Ullmann reactions (45% yield) for aryl group introduction .
  • Green Chemistry Metrics: Optimize solvent (e.g., replace DMF with cyclopentyl methyl ether) and catalyst loading (e.g., reduce Pd from 5% to 1%) to improve E-factors .
  • Process Validation: Conduct three consecutive batches at 10-g scale to ensure reproducibility. Typical purity thresholds are >98% (HPLC) for in vivo studies .

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